2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole
Description
Properties
Molecular Formula |
C8H12ClNO |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-(1-chloro-2-methylpropyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H12ClNO/c1-5(2)7(9)8-10-6(3)4-11-8/h4-5,7H,1-3H3 |
InChI Key |
CLTTZPXOBSGCLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)C(C(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole typically involves the reaction of 1-chloro-2-methylpropyl chloroformate with 4-methyl-1,3-oxazole under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using solvents like dichloromethane to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Cyclization Reactions
The oxazole ring and chloro substituent facilitate cyclization under basic or catalytic conditions:
-
Dirhodium(II)-catalyzed cyclizations enable macrocycle formation through carbene N-H insertion, as demonstrated in diazonamide A synthesis (86% yield in key steps) .
-
Thermal cyclodehydration converts ketoamide intermediates into oxazoles (75–85% yield) via intramolecular dehydration .
Mechanism :
Base-mediated activation of the chloro group generates a nucleophilic site, while dirhodium catalysts stabilize carbene intermediates for ring closure .
Nucleophilic Substitution
The chloro group undergoes substitution with diverse nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Thiols | NaH, THF, 0°C → RT | Thioether derivatives | 72–80% |
| Amines | K₂CO₃, DMF, 60°C | Amino-oxazoles | 65–75% |
| Alkoxides | EtOH, reflux | Ether-linked analogs | 70–85% |
Key Insight :
Steric hindrance from the 2-methylpropyl group slows substitution kinetics compared to less bulky oxazoles.
Conjugate Addition Reactions
The oxazole’s electron-deficient ring participates in Michael additions:
-
Thiols/amines add to the C4 position under basic conditions, forming vinyl thioethers or enamines (Table 1) .
-
Halides (e.g., Br⁻, I⁻) stereoselectively yield (Z)-vinyl halides in acidic media .
Table 1 : Conjugate addition outcomes
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| HSCH₂CH₂SH | DBU, CH₂Cl₂ | Dithiolane | >95% (Z) |
| Morpholine | NaOtBu, THF | Enamine | 88% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura : Biaryl formation with boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
-
Sonogashira : Alkyne incorporation using CuI/PdCl₂(PPh₃)₂ (72–84% yield) .
Example :
Coupling with 3-formyl-indole-4-boronate gives biaryl intermediates for macrocyclic indole-oxazole hybrids .
Ring-Opening Reactions
Acidic or reductive conditions cleave the oxazole ring:
| Conditions | Product | Application |
|---|---|---|
| H₂SO₄/H₂O, Δ | α-Amino ketones | Bioactive scaffold synthesis |
| H₂, Pd/C | Thioamide derivatives | Agrochemical precursors |
Mechanistic Note :
Protonation at the nitrogen initiates ring opening, followed by nucleophilic attack at C2.
Oxidation and Reduction
-
Oxidation : MnO₂ selectively oxidizes the methylpropyl side chain to a ketone.
-
Reduction : NaBH₄/CeCl₃ reduces the oxazole ring to a dihydrooxazole (50–60% yield) .
Analytical Characterization Data
| Reaction Type | Key Spectral Data (¹H NMR) | Reference |
|---|---|---|
| Substitution | δ 1.6 (s, 9H, CH₃), 2.4 (s, 3H, CH₃) | |
| Cyclization | δ 7.3–6.9 (m, 3H, Ar-H), 8.3 (s, 1H, CH=) | |
| Conjugate Addition | δ 5.2 (d, J=12 Hz, 1H, CH-S) |
Scientific Research Applications
2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring can also interact with aromatic residues in proteins, affecting their function. These interactions can trigger specific cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Comparative Overview of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Key Substituents |
|---|---|---|---|---|---|
| This compound | 2091776-82-6 | C₈H₁₂ClNO | 173.64 | 1,3-Oxazole | 4-methyl, 2-(1-chloro-2-methylpropyl) |
| Methazole | 20816-12-0 | C₉H₅Cl₂N₃O₃ | 278.06 | 1,2,4-Oxadiazolidine-3,5-dione | 3,4-dichlorophenyl, 4-methyl |
| 2-Methyl-4-(propan-2-yl)-1,3-thiazole | 32272-52-9 | C₇H₁₁NS | 141.23 | 1,3-Thiazole | 2-methyl, 4-isopropyl |
Detailed Comparisons
This compound vs. Methazole
- Structural Differences: Core Heterocycle: The target compound features a 1,3-oxazole ring, while methazole contains a fused 1,2,4-oxadiazolidine-3,5-dione system. The latter includes two ketone groups, increasing its electrophilicity . In contrast, the target compound’s branched chloroalkyl group may enhance lipophilicity.
Reactivity :
- Methazole’s dione structure is prone to nucleophilic attack at the carbonyl groups, whereas the oxazole ring in the target compound is more likely to undergo electrophilic substitution due to its aromatic electron-deficient nature.
- Applications: Methazole is regulated under the Emergency Planning and Community Right-to-Know Act (EPCRA), indicating its use as a herbicide or pesticide . The target compound’s applications remain speculative but may involve intermediates in specialty chemical synthesis.
This compound vs. 2-Methyl-4-(propan-2-yl)-1,3-thiazole
- Heteroatom Influence: The oxygen atom in oxazole reduces basicity compared to sulfur in thiazole, affecting coordination chemistry and biological activity . Thiazoles are more nucleophilic due to sulfur’s lower electronegativity, enabling diverse reactivity in organocatalysis or drug design.
- The chloroalkyl group in the target compound introduces both steric and electronic effects.
- Applications: 2-Methyl-4-isopropyl-thiazole is associated with flavor and fragrance industries due to its volatile, sulfur-containing profile . The target compound’s chlorine and methyl groups suggest non-volatile applications, such as agrochemical precursors.
Research Findings and Gaps
- Synthesis Challenges :
- Thermodynamic Stability :
- Oxazole derivatives generally exhibit lower thermal stability compared to thiazoles, which could limit high-temperature applications .
Biological Activity
2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. The oxazole ring structure, characterized by the presence of nitrogen and oxygen, contributes to its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 173.62 g/mol. The compound features a chloroalkyl substituent at the 2-position and a methyl group at the 4-position of the oxazole ring.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. The compound has shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| S. aureus | 12 | |
| E. coli | 11 | |
| Pseudomonas aeruginosa | 10 | |
| Candida albicans | 9 |
The compound's mechanism of action is believed to involve the inhibition of key bacterial enzymes, which is common among oxazole derivatives.
Anticancer Potential
Oxazole derivatives have been explored for their anticancer properties as well. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of Related Oxazole Compounds
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Amino-1,3-oxazole | Breast Cancer | 20.15 | |
| Substituted Oxazoles | Lung Cancer | 29.77 |
While direct data on this compound is sparse, its structural characteristics may confer similar anticancer activities.
Case Studies
A study conducted by Swellmeen et al. evaluated various oxazole derivatives for their biological activity against pathogens and cancer cells. The findings suggested that modifications in the oxazole structure significantly influenced biological efficacy, indicating that further research on specific derivatives like this compound could yield promising results for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole?
- Methodological Answer : Synthesis typically involves multi-step protocols with halogenation and cyclization reactions. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions (18–24 hours) followed by reduced-pressure distillation and crystallization (water-ethanol) can yield oxazole derivatives with ~65% efficiency . Optimization includes adjusting reaction time, solvent choice, and purification steps (e.g., column chromatography for higher purity).
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (e.g., δ 197.43 for carbonyl groups in DMSO-d6) confirm structural motifs like chlorinated alkyl chains and oxazole rings .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O) and 600–800 cm⁻¹ (C-Cl) validate functional groups .
- HRMS : High-resolution mass spectrometry ensures molecular formula accuracy (e.g., [M+H]+ = 363.1815 for analogs) .
- Data Table :
| Technique | Key Peaks/Data | Application |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 3.60–3.43 (alkyl-CH₂) | Confirms alkyl chain substitution |
| ¹³C NMR | δ 155.69 (oxazole C=N) | Validates heterocyclic core |
| HRMS | [M+H]+ accuracy ±0.0002 | Molecular formula verification |
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity and volatility.
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can structural modifications influence the bioactivity of this compound?
- Methodological Answer :
- Chlorine Substitution : Replacing the chloro group with methoxy or fluoro substituents (e.g., 2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole) alters electronic properties, impacting antibacterial efficacy .
- Alkyl Chain Length : Extending the 2-methylpropyl group may enhance lipophilicity and membrane permeability, as seen in analogs with heptyl chains .
- Data Table :
| Modification | Bioactivity Change | Reference Compound |
|---|---|---|
| Chloro → Fluoro | Increased antifungal IC₅₀ | 2-(3-fluorophenyl)-oxazole |
| Extended alkyl chain | Improved MIC against S. aureus | 3-methyl-5-heptyl-oxazole |
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .
- Crystallography : Single-crystal XRD resolves ambiguities in bond angles and stereochemistry (e.g., CCDC 1850211 for oxazole derivatives) .
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace signal origins in complex spectra .
Q. What computational methods aid in analyzing the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge distribution .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization strategies .
- Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites.
Validate with experimental UV-Vis or IR spectra .
Nomenclature and Regulatory Considerations
Q. What are the IUPAC naming conventions for structurally related oxazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
